molecular formula C₈H₈Br₂N₂O₂ B1145339 Ethyl 3-amino-2,6-dibromoisonicotinate CAS No. 1823000-08-3

Ethyl 3-amino-2,6-dibromoisonicotinate

Cat. No.: B1145339
CAS No.: 1823000-08-3
M. Wt: 323.97
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2,6-dibromoisonicotinate is a chemical compound with the molecular formula C8H8Br2N2O2 It is a derivative of isonicotinic acid, where the ethyl ester group is attached to the carboxyl group, and the amino group is positioned at the 3rd carbon, while bromine atoms are located at the 2nd and 6th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2,6-dibromoisonicotinate typically involves the bromination of ethyl isonicotinate followed by amination. One common method includes:

    Bromination: Ethyl isonicotinate is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2nd and 6th positions.

    Amination: The dibromo compound is then subjected to amination using ammonia or an amine source under appropriate conditions, such as elevated temperature and pressure, to introduce the amino group at the 3rd position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,6-dibromoisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of hydroxyl, alkoxy, or thiol derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alkylamine derivatives.

Scientific Research Applications

Ethyl 3-amino-2,6-dibromoisonicotinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2,6-dibromoisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atoms may participate in halogen bonding, enhancing binding affinity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-amino-2,6-dibromoisonicotinate can be compared with other similar compounds, such as:

    Ethyl 3-aminoisonicotinate: Lacks bromine atoms, resulting in different reactivity and biological activity.

    Ethyl 2,6-dibromoisonicotinate: Lacks the amino group, affecting its interaction with biological targets.

    3-Amino-2,6-dibromoisonicotinic acid: The carboxyl group is not esterified, influencing its solubility and reactivity.

The uniqueness of this compound lies in the combination of the amino group and bromine atoms, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-amino-2,6-dibromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O2/c1-2-14-8(13)4-3-5(9)12-7(10)6(4)11/h3H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEQLUVVTXALJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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